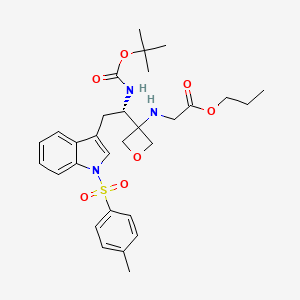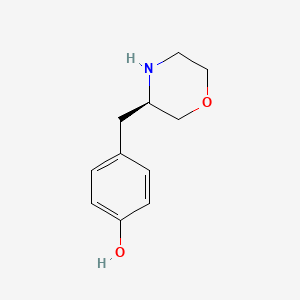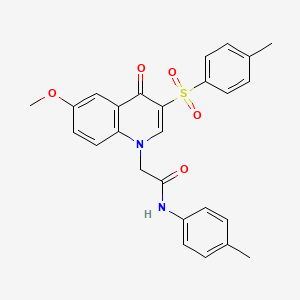
N-(2-(N,N-bis(2-methoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- N-(2-(N,N-bis(2-methoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is used in various chemical synthesis and reaction studies. For instance, its derivatives have been explored in the synthesis of organophosphorus compounds, specifically in the formation of heterocyclic phosphorus compounds through reactions with different benzoic acids and their derivatives (El‐Barbary & Lawesson, 1981).
Catalysis
- This compound is involved in catalytic processes, such as in Rhodium(III)-catalyzed chemodivergent annulations. These processes utilize C-H activation, demonstrating the compound's role in facilitating diverse and redox-neutral chemical reactions (Xu, Zheng, Yang, & Li, 2018).
Metabolic Studies
- Metabolic transformation studies involve this compound, where its transformation products in biological systems are examined. For example, research has explored its transformation in rabbits, identifying various metabolites formed after administration (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Pharmacology and Drug Development
- It plays a role in pharmacological research, particularly in the synthesis and evaluation of new drugs. Studies have examined its derivatives for inhibitory effects on certain biological processes, such as angiogenesis, which is crucial in the development of anti-cancer therapies (Newman et al., 2004).
Material Science
- In material science, derivatives of this compound are used in the synthesis of novel materials, such as thin-film composite nanofiltration membranes, indicating its relevance in environmental and chemical engineering applications (Liu et al., 2012).
Biochemistry
- Biochemical studies utilize this compound in the synthesis of enzyme inhibitors. For example, its derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase, demonstrating its potential in the development of new therapeutic agents (Arslan, Çakır, & Uğraş, 2002).
Analytical Chemistry
- This compound is also significant in analytical chemistry, where it is used in studies focused on chromatographic separation and identification of chemical compounds (Lehtonen, 1983).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6S/c1-22-11-9-18(10-12-23-2)25(20,21)13-8-17-16(19)14-4-6-15(24-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNKVSYXMQDKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

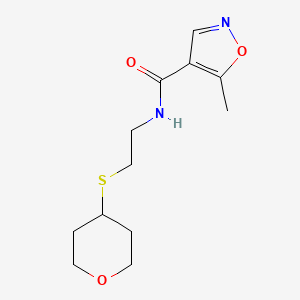
![3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593095.png)
![N-(1-cyanocyclohexyl)-2-({3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}amino)propanamide](/img/structure/B2593101.png)
![6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2593102.png)
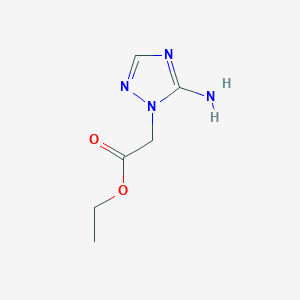
![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593105.png)
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2593106.png)
![N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2593107.png)


